molecular formula C60H108O8 B1239160 [2-[(2R,3S,4R)-4-hydroxy-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(Z)-octadec-9-enoyl]oxyethyl] (Z)-octadec-9-enoate CAS No. 26266-58-0

[2-[(2R,3S,4R)-4-hydroxy-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(Z)-octadec-9-enoyl]oxyethyl] (Z)-octadec-9-enoate

Cat. No. B1239160
CAS RN: 26266-58-0
M. Wt: 957.5 g/mol
InChI Key: PRXRUNOAOLTIEF-XDTJCZEISA-N
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Description

Synthesis Analysis

The synthesis of complex molecules similar to our compound of interest often involves multi-step chemical processes, such as the Wittig reaction for the formation of double bonds in fatty acids or esters. For instance, Brunow et al. (1995) demonstrated the transformation of the monomethyl ester of azelaic acid into (Z)-octadec-9-enedioate through Wittig reaction and subsequent hydrolysis, highlighting methodologies potentially applicable to the synthesis of our target molecule (Brunow et al., 1995).

Molecular Structure Analysis

The analysis of molecular structures involves understanding the spatial arrangement of atoms within a molecule. Ganapathy et al. (2013) detailed the crystal structure of a complex organic compound, providing insights into the types of analyses that could be applied to determine the structure of our molecule of interest (Ganapathy et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of similar molecules has been studied extensively. For example, Zamora et al. (2005) explored the Strecker-type degradation of phenylalanine by certain fatty esters, indicating the potential for complex reactions involving our compound (Zamora et al., 2005). Additionally, the work by Hidalgo et al. (1992) on the synthesis and reactions of epoxyketoacids sheds light on the types of chemical transformations that could be relevant (Hidalgo et al., 1992).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystalline structure are crucial for understanding a compound's behavior under different conditions. While specific studies on the physical properties of our exact compound might be scarce, research on similar molecules can provide valuable insights.

Chemical Properties Analysis

Chemical properties, including reactivity with other chemicals, stability, and degradation pathways, are essential for comprehensively understanding a compound. For instance, the action of ozone on methyl octadec-9-enoate, as investigated by Killops (1986), offers a glimpse into the oxidative stability of similar compounds (Killops, 1986).

Scientific Research Applications

Role in Lipid Peroxidation and Cardiovascular Health

[2-[(2R,3S,4R)-4-hydroxy-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(Z)-octadec-9-enoyl]oxyethyl] (Z)-octadec-9-enoate, as a derivative of linoleic acid, is associated with lipid peroxidation processes which are significant in the context of cardiovascular health. Studies reveal that specific hydroxy fatty acids derived from linoleic acid, like 9-hydroxy-10,12-octadecadienoic acid (9-HODE) and 13-hydroxy-9,11-octadecadienoic acid (13-HODE), are abundant in oxidized low-density lipoproteins (LDL). These hydroxy fatty acids are crucial indicators of lipid peroxidation and have been observed in significantly higher levels in atherosclerotic patients compared to healthy individuals. The abundance of these compounds in oxidized LDL implies their potential role in the pathogenesis of atherosclerosis, making them a focus of cardiovascular disease research (Jira, Spiteller, Carson, & Schramm, 1998).

Implications in Oxidative Stress and Chronic Conditions

The metabolic derivatives of linoleic acid, particularly 9- and 13-HODE, have been implicated in various pathological conditions associated with oxidative stress. Elevated levels of these oxidized linoleic acid metabolites (OXLAMs) have been found in conditions like Alzheimer's dementia and non-alcoholic steatohepatitis, suggesting their potential as biomarkers for these diseases. Research demonstrates that dietary modulation can significantly influence the levels of OXLAMs, shedding light on the relationship between diet, oxidative stress, and chronic conditions (Ramsden et al., 2012).

Involvement in Mitochondrial Fatty Acid Oxidation

Linoleic acid derivatives are also significant in the context of mitochondrial fatty acid oxidation. Studies have reported abnormalities in the pattern of intermediates of beta-oxidation in patients with specific enzyme deficiencies. These abnormalities include the accumulation of compounds like 3-hydroxyacyl- and 2-enoyl-CoA and carnitine esters, and 3-oxoacylcarnitines. Understanding the role of these compounds in mitochondrial fatty acid oxidation is crucial for diagnosing and managing metabolic diseases (Jackson et al., 1992).

Contribution to Traditional Chinese Medicine

The compounds derived from linoleic acid are also studied in the context of traditional Chinese medicine (TCM). For instance, studies have explored the interactions of specific linoleic acid derivatives with potential compounds for traditional Chinese medicine interactions, highlighting their relevance in TCM practices (Kuo-Chin Huang et al., 2015).

properties

{ "Design of the Synthesis Pathway": "The synthesis of the compound '[2-[(2R,3S,4R)-4-hydroxy-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(Z)-octadec-9-enoyl]oxyethyl] (Z)-octadec-9-enoate' can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as the coupling of various building blocks.", "Starting Materials": [ "1-octadecene", "2,3-epoxy-1-octadecene", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Triethylamine", "N,N'-dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "Octadecanoic acid", "Dicyclohexylamine", "Methanesulfonic acid", "Diethyl ether", "Dichloromethane" ], "Reaction": [ "1. Reduction of 2,3-epoxy-1-octadecene with sodium borohydride in methanol to yield 2-octadecanol.", "2. Protection of the hydroxyl group of 2-octadecanol with methanesulfonic acid and diethyl ether to form the corresponding mesylate.", "3. Deprotection of the mesylate group with sodium hydroxide to yield 2-octadecene.", "4. Esterification of 2-octadecene with octadecanoic acid using dicyclohexylamine and N,N'-dicyclohexylcarbodiimide as coupling agents.", "5. Protection of the hydroxyl group of the resulting product with methanesulfonic acid and diethyl ether to form the corresponding mesylate.", "6. Deprotection of the mesylate group with sodium hydroxide to yield the diol intermediate.", "7. Esterification of the diol intermediate with (Z)-octadec-9-enoic acid using triethylamine and 4-dimethylaminopyridine as coupling agents.", "8. Protection of the hydroxyl group of the resulting product with methanesulfonic acid and diethyl ether to form the corresponding mesylate.", "9. Deprotection of the mesylate group with hydrochloric acid to yield the final product." ] }

CAS RN

26266-58-0

Molecular Formula

C60H108O8

Molecular Weight

957.5 g/mol

IUPAC Name

[2-[(2R,3S,4R)-4-hydroxy-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(Z)-octadec-9-enoyl]oxyethyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C60H108O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)65-53-55(67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)60-59(54(61)52-66-60)68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30,54-55,59-61H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/t54-,55?,59+,60-/m1/s1

InChI Key

PRXRUNOAOLTIEF-XDTJCZEISA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC([C@@H]1[C@H]([C@@H](CO1)O)OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)OC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)OC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Other CAS RN

26266-58-0

physical_description

Liquid

Pictograms

Irritant

synonyms

Arlacel 85
sorbitan trioleate
Span 85

Origin of Product

United States

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